molecular formula C21H16O6 B2514508 ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate CAS No. 898430-27-8

ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate

Cat. No.: B2514508
CAS No.: 898430-27-8
M. Wt: 364.353
InChI Key: QBRAMNHDCSERRO-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzofuran and chromenone rings, followed by esterification to introduce the ethyl acetate group. Key reagents often used in these reactions include anhydrous potassium carbonate, 2-bromo-1-(3’,4’,5’-trimethoxyphenyl)ethanone, and nitrosalicylaldehydes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties are known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to the modulation of cellular processes, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is unique due to the combination of benzofuran and chromenone moieties in a single molecule. This structural combination may enhance its biological activity and provide a broader range of applications compared to compounds containing only one of these moieties .

Properties

IUPAC Name

ethyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-2-24-21(23)12-25-14-7-8-18-15(10-14)16(11-20(22)27-18)19-9-13-5-3-4-6-17(13)26-19/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRAMNHDCSERRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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